Cdk9-IN-1 - 1415559-43-1

Cdk9-IN-1

Catalog Number: EVT-253289
CAS Number: 1415559-43-1
Molecular Formula: C26H21N5O4S
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[5-[[6-[3-(1,3-dioxo-2-isoindolyl)phenyl]-4-pyrimidinyl]amino]-2-methylphenyl]methanesulfonamide is a member of pyrimidines.
Synthesis Analysis

Methods and Technical Details

The synthesis of Cdk9-IN-1 involves a multi-step process that utilizes convergent synthetic routes to enhance yield and purity. A notable method includes the preparation of key intermediates followed by coupling reactions. For instance, tert-butyl ((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)carbamate is synthesized as an intermediate, which is subsequently deprotected and reacted under controlled conditions to yield the final product .

The synthesis typically involves the following steps:

  1. Formation of Intermediates: Using reagents like potassium carbonate and dimethyl sulfoxide at elevated temperatures to facilitate reactions.
  2. Deprotection: Hydrochloric acid is employed to remove protective groups from intermediates.
  3. Final Coupling: High-temperature reactions are conducted to achieve the desired product with minimal byproduct formation .

Technical Details

The synthetic route is optimized to minimize byproducts and enhance purification processes, often utilizing techniques such as thin-layer chromatography for monitoring reaction progress and high-performance liquid chromatography for final product purification.

Molecular Structure Analysis

Structure and Data

Cdk9-IN-1 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the CDK9 enzyme. The compound's molecular formula is C_10H_22N_2O, with a molecular weight of approximately 187.30 g/mol.

Key structural features include:

  • A cyclohexyl moiety that contributes to its binding affinity.
  • A methoxypropan-2-yl group that enhances solubility and bioavailability.

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure of Cdk9-IN-1, providing insights into its conformation and stability in solution .

Chemical Reactions Analysis

Reactions and Technical Details

Cdk9-IN-1 undergoes specific chemical reactions that are critical for its function as an inhibitor. The primary reaction involves binding to the ATP-binding site of CDK9, which prevents ATP from phosphorylating substrates involved in transcriptional regulation.

Key reactions include:

  • Competitive Inhibition: Cdk9-IN-1 competes with ATP for binding at the active site of CDK9.
  • Conformational Changes: Binding induces conformational changes in the CDK9 structure, inhibiting its kinase activity.

These interactions can be analyzed using biochemical assays such as Western blotting and enzymatic activity assays to assess inhibition potency .

Mechanism of Action

Process and Data

The mechanism of action for Cdk9-IN-1 primarily revolves around its ability to inhibit CDK9-mediated phosphorylation. By blocking this phosphorylation process, Cdk9-IN-1 disrupts the transcriptional elongation phase of gene expression.

The inhibition leads to:

  • Decreased expression of oncogenes associated with cell survival and proliferation.
  • Induction of apoptosis in cancer cells due to reduced transcriptional output.

Quantitative data from cytotoxicity assays indicate that Cdk9-IN-1 effectively lowers cell viability in various cancer cell lines, demonstrating its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cdk9-IN-1 possesses several notable physical and chemical properties:

  • Solubility: The compound shows good solubility in common organic solvents, enhancing its bioavailability.
  • Stability: It exhibits stability under physiological conditions, making it suitable for in vivo studies.

Relevant data indicate that Cdk9-IN-1 maintains structural integrity over time when stored under recommended conditions, which is crucial for therapeutic applications .

Applications

Scientific Uses

Cdk9-IN-1 has significant applications in cancer research and therapy. Its selective inhibition of CDK9 makes it a promising candidate for:

  • Cancer Treatment: Targeting various cancers where CDK9 plays a pivotal role in tumor growth.
  • Combination Therapies: Enhancing the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.

Research continues to explore additional applications in other diseases where transcriptional regulation is disrupted, indicating a broader therapeutic potential beyond oncology .

Introduction to CDK9 as a Therapeutic Target in Oncology

Cyclin-dependent kinase 9 (CDK9) has emerged as a compelling target for cancer therapeutics due to its central role in transcriptional regulation and its frequent dysregulation in malignancies. As a serine/threonine kinase, CDK9 functions primarily through the formation of the positive transcription elongation factor b (P-TEFb) complex, which is indispensable for productive mRNA synthesis. Unlike cell cycle-regulating CDKs, CDK9 operates as a transcriptional master regulator, controlling the expression of short-lived oncoproteins that cancer cells depend upon for survival and proliferation. The pivotal position of CDK9 in oncogenic pathways—coupled with observations of its overexpression in diverse cancers—has catalyzed drug discovery efforts targeting this kinase, including the development of selective inhibitors like Cdk9-IN-1. This review delineates the biological rationale for CDK9 targeting, emphasizing its mechanistic roles in transcription and cancer pathogenesis [1] [6] [8].

Biological Role of CDK9 in Transcriptional Regulation

CDK9-Cyclin T Complex and P-TEFb Function in RNA Polymerase II Phosphorylation

CDK9 exerts its transcriptional functions through obligatory partnership with a regulatory cyclin subunit—predominantly Cyclin T1—to form the heterodimeric core of P-TEFb. This complex resolves a critical bottleneck in gene expression: the transition of RNA Polymerase II (RNAP II) from promoter-proximal pausing into productive elongation. Mechanistically, P-TEFb phosphorylates two key targets:

  • The Carboxy-Terminal Domain (CTD) of RNAP II: Specifically at serine 2 (Ser2) of the YSPTSPS heptad repeats. Hyperphosphorylation of this CTD is essential for recruiting mRNA capping, splicing, and polyadenylation factors.
  • Negative Elongation Factors: Including DSIF (DRB Sensitivity-Inducing Factor; Spt4/Spt5 heterodimer) and NELF (Negative Elongation Factor). Phosphorylation of Spt5 by CDK9 triggers NELF dissociation, releasing the paused RNAP II complex [1] [2] [8].

This process is exquisitely sensitive to pharmacological CDK9 inhibition. Compounds like 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and flavopiridol block CDK9 kinase activity, leading to rapid accumulation of promoter-paused RNAP II and suppression of long transcript production. Consequently, genes encoding proteins with short half-lives—many of which are oncoproteins—are disproportionately affected by CDK9 inhibition, underscoring its therapeutic potential [1] [3] [8].

CDK9 Isoforms: Structural and Functional Differences (42 kDa vs. 55 kDa)

The human CDK9 gene encodes two principal isoforms resulting from alternative promoter usage and translational start sites:

  • CDK9(42): The canonical 372-amino acid, 42 kDa protein.
  • CDK9(55): A longer isoform (55 kDa) containing an additional 117 amino acids at its N-terminus [3] [8] [9].

While both isoforms share the catalytic kinase domain and associate with Cyclin T partners, their distinct N-terminal regions confer differential subcellular localization and potentially specialized functions:

  • Cellular Distribution: CDK9(42) is predominantly nucleoplasmic, consistent with its role in general transcription. CDK9(55) exhibits nucleolar accumulation, suggesting roles in ribosomal RNA processing or stress responses.
  • Functional Specialization: CDK9(55) demonstrates specific involvement in DNA damage repair pathways. It forms complexes with Ku70, facilitating recruitment to sites of replication stress (e.g., hydroxyurea-induced fork stalling). CDK9(55) also participates in muscle differentiation and apoptosis regulation.
  • Regulatory Dynamics: The relative abundance of these isoforms varies across tissues (e.g., CDK9(55) is enriched in brain and liver) and can shift in response to extracellular signals or cellular stress, implying context-specific regulation [3] [8] [9].

Table 1: Characteristics of CDK9 Isoforms

IsoformSize (kDa)Amino AcidsPrimary LocalizationKey Functional Associations
CDK9(42)42372NucleoplasmGeneral transcription elongation, P-TEFb core component
CDK9(55)55489 (42 + 117 N-terminal extension)NucleolusDNA repair (Ku70 interaction), muscle differentiation, stress responses

CDK9 Dysregulation in Cancer Pathogenesis

Overexpression in Hematological and Solid Tumors

CDK9 is not mutated at high frequency in cancers; instead, its overexpression and/or hyperactivation are recurrent features across diverse malignancies, correlating with poor prognosis:

  • Hematological Cancers: Chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma frequently exhibit elevated CDK9 levels. In CLL, CDK9 overexpression sustains survival by maintaining high levels of anti-apoptotic proteins like MCL-1 [1] [3] [6].
  • Solid Tumors: Analyses of The Cancer Genome Atlas (TCGA) datasets reveal CDK9 mRNA and protein overexpression in prostate cancer (particularly castration-resistant prostate cancer - CRPC), small cell lung cancer (SCLC), breast cancer, and glioblastoma. In prostate cancer, CDK9 amplification and high expression significantly associate with shorter recurrence-free survival [1] [5] [6].

Mechanistically, CDK9 overexpression fuels oncogenesis by:

  • Enhancing Global Transcriptional Output: Supporting the heightened demand for proteins driving proliferation and survival in cancer cells.
  • Phosphorylating Non-Transcriptional Targets: For instance, phosphorylating the androgen receptor (AR) at Ser81 in prostate cancer, stabilizing AR and enabling ligand-independent activation—a key mechanism in CRPC development and therapy resistance [1] [5] [6].

Table 2: CDK9 Overexpression in Select Cancers and Clinical Associations

Cancer TypeMolecular AlterationClinical/Functional ConsequenceReference (Based on Search Results)
Chronic Lymphocytic Leukemia (CLL)Protein OverexpressionSustained MCL-1 expression; resistance to apoptosis [1] [6]
Castration-Resistant Prostate Cancer (CRPC)mRNA/Protein Overexpression, Gene AmplificationAR-Ser81 phosphorylation; androgen-independent AR activation; poor survival [1] [5]
Small Cell Lung Cancer (SCLC)Protein OverexpressionDependency on short-lived oncoproteins (MYC, MCL-1); high sensitivity to CDK9 inhibition [9]
Triple-Negative Breast CancermRNA OverexpressionCorrelates with MYC signaling activity; poor prognosis [6]

Role in Oncogene Activation (MYC, MCL-1, BCL-2)

CDK9 is a critical upstream regulator of potent oncogenes characterized by rapid mRNA turnover and short protein half-lives. Its inhibition disproportionately impacts the expression of these genes:

  • MYC: A master transcription factor driving cell growth, metabolism, and proliferation. CDK9 activity is essential for efficient MYC transcription elongation. CDK9 inhibitors rapidly suppress MYC protein levels, disrupting MYC-dependent transcriptional programs critical for tumor growth [1] [6] [9].
  • MCL-1 (Myeloid Cell Leukemia 1): A major anti-apoptotic BCL-2 family member. Cancer cells often exhibit "addiction" to MCL-1 for survival. CDK9 inhibition causes rapid depletion of MCL-1 mRNA and protein, triggering intrinsic apoptosis. This mechanism underpins the efficacy of CDK9 inhibitors in SCLC, AML, and other MCL-1-dependent cancers [1] [3] [9].
  • BCL-2 and BCL-xL: While less acutely dependent than MCL-1, expression of these anti-apoptotic factors is also modulated by CDK9 activity, contributing to the pro-apoptotic effects of CDK9 inhibition [1] [6].
  • Other Critical Targets: Survivin (BIRC5; inhibitor of apoptosis), XIAP (X-linked inhibitor of apoptosis), and c-FLIP (CASP8 and FADD-like apoptosis regulator; suppresses death receptor signaling) are also transcriptionally regulated by CDK9/P-TEFb, further tilting the balance towards apoptosis upon CDK9 blockade [1] [6] [9].

The dependency of these oncoproteins on CDK9 creates a profound therapeutic vulnerability. Cancer cells, particularly those with high intrinsic transcriptional activity (e.g., driven by MYC amplification or ERG rearrangements) or those reliant on specific short-lived survival proteins (e.g., MCL-1-addicted leukemias), exhibit marked sensitivity to pharmacological CDK9 inhibition. This forms the core rationale for developing agents like Cdk9-IN-1 as targeted anti-cancer therapeutics [1] [3] [6].

Properties

CAS Number

1415559-43-1

Product Name

Cdk9-IN-1

IUPAC Name

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide

Molecular Formula

C26H21N5O4S

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C26H21N5O4S/c1-16-10-11-18(13-22(16)30-36(2,34)35)29-24-14-23(27-15-28-24)17-6-5-7-19(12-17)31-25(32)20-8-3-4-9-21(20)26(31)33/h3-15,30H,1-2H3,(H,27,28,29)

InChI Key

CKUFOBCNTCLXJP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C

Synonyms

N-[5-[[6-[3-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]amino]-2-methylphenyl]methanesulfonamide

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)NS(=O)(=O)C

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